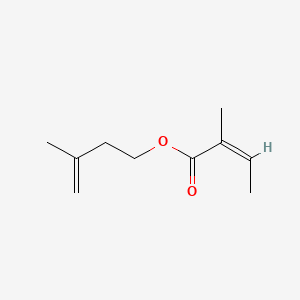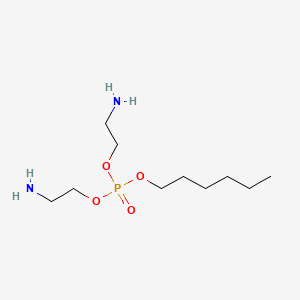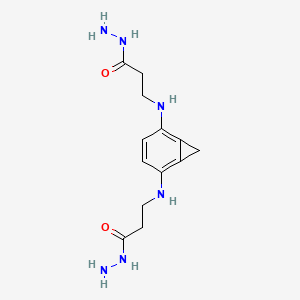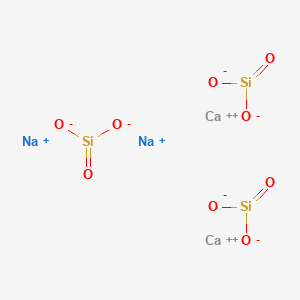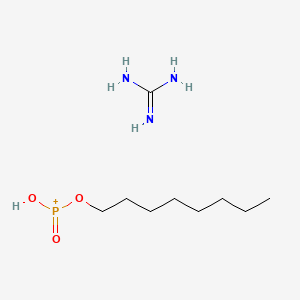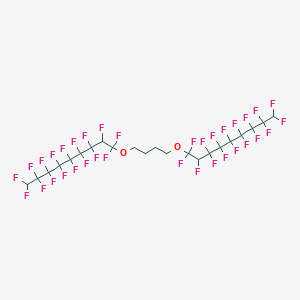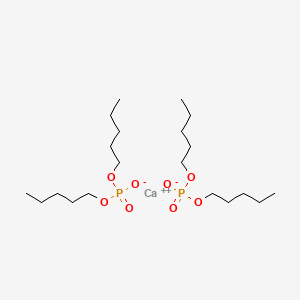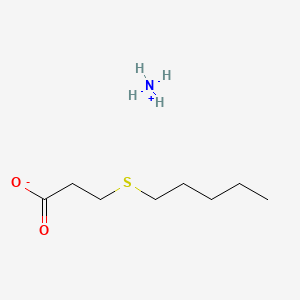
Ammonium 3-(pentylthio)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium 3-(pentylthio)propanoate is an organic compound that belongs to the class of ammonium salts It is characterized by the presence of an ammonium ion and a 3-(pentylthio)propanoate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ammonium 3-(pentylthio)propanoate can be synthesized through the reaction of 3-(pentylthio)propanoic acid with ammonium hydroxide. The reaction typically involves the following steps:
Preparation of 3-(pentylthio)propanoic acid: This can be achieved by the thiolation of 3-bromopropanoic acid with pentanethiol in the presence of a base such as sodium hydroxide.
Formation of Ammonium Salt: The 3-(pentylthio)propanoic acid is then reacted with ammonium hydroxide to form the ammonium salt, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium 3-(pentylthio)propanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylate group can be reduced to form alcohols.
Substitution: The ammonium ion can participate in substitution reactions, where it is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Ammonium 3-(pentylthio)propanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: It can be used in studies involving sulfur metabolism and as a potential antimicrobial agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of ammonium 3-(pentylthio)propanoate involves its interaction with various molecular targets. The sulfur atom in the pentylthio group can form bonds with metal ions, which can affect enzymatic activities and metabolic pathways. Additionally, the ammonium ion can interact with cellular membranes, influencing ion transport and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ammonium propionate: Similar in structure but lacks the pentylthio group.
Ammonium 3-(methylthio)propanoate: Similar but with a methylthio group instead of a pentylthio group.
Ammonium 3-(ethylthio)propanoate: Similar but with an ethylthio group.
Uniqueness
Ammonium 3-(pentylthio)propanoate is unique due to the presence of the pentylthio group, which imparts distinct chemical properties and reactivity compared to other ammonium salts. This uniqueness makes it valuable in specific applications where the pentylthio group plays a crucial role.
Eigenschaften
CAS-Nummer |
137882-40-7 |
|---|---|
Molekularformel |
C8H19NO2S |
Molekulargewicht |
193.31 g/mol |
IUPAC-Name |
azanium;3-pentylsulfanylpropanoate |
InChI |
InChI=1S/C8H16O2S.H3N/c1-2-3-4-6-11-7-5-8(9)10;/h2-7H2,1H3,(H,9,10);1H3 |
InChI-Schlüssel |
AAPXLOJXPCERCH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCSCCC(=O)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






